molecular formula C9H12N2OS B1486788 6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 54295-18-0

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1486788
CAS RN: 54295-18-0
M. Wt: 196.27 g/mol
InChI Key: AQYDOEFMBVUKBZ-UHFFFAOYSA-N
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Description

6-(but-3-en-1-yl)-2-(methylthio)pyrimidin-4(3H)-one, also known as 6-BEMT, is an organic compound with a wide range of potential applications in the scientific research and medical fields. It is a derivative of pyrimidine and contains a sulfur-containing thioether group. 6-BEMT is a relatively new compound, and its properties and potential applications are still being explored.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research has been conducted on the reactions of similar pyrimidinone compounds with amines, showcasing how primary amines can open certain rings and substitute groups within the pyrimidinone framework, indicating the potential for creating diverse derivatives with varied functionalities (Yakubkene & Vainilavichyus, 1998). This reactivity is crucial for developing novel compounds with tailored properties for specific applications.

Biological Activity

  • A study explored the synthesis and biological activity of new derivatives containing the pyrimidinone unit, finding some of these compounds to exhibit pronounced plant growth stimulating effects (Pivazyan et al., 2019). This suggests potential agricultural applications, such as developing new agrochemicals to enhance crop growth.

Supramolecular Chemistry

  • Investigations into the dimerization of ureidopyrimidones via hydrogen bonding revealed that such compounds could form highly stable dimers through a donor-donor-acceptor-acceptor array of hydrogen bonding sites (Beijer et al., 1998). This property is significant for the design of supramolecular architectures and materials with novel properties.

Antimicrobial Properties

  • The synthesis and evaluation of antimicrobial activity of certain derivatives have shown moderate activity against bacterial strains such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). These findings highlight the potential of these compounds in developing new antimicrobial agents.

Advanced Material Science

  • Research on the synthesis of pyrimido[4,5-d]pyrimidine derivatives under microwave-assisted conditions points to efficient methodologies for creating compounds that could serve as intermediates for further chemical modifications or as active molecules in material science applications (Dabiri et al., 2007).

properties

IUPAC Name

4-but-3-enyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-3-4-5-7-6-8(12)11-9(10-7)13-2/h3,6H,1,4-5H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYDOEFMBVUKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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